Melittoside

Vue d'ensemble

Description

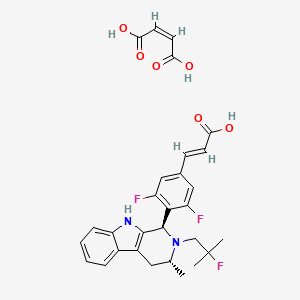

Melittoside is an iridoid glycoside . It has been found in S. trojana and has antioxidant and enzyme inhibitory activities . It scavenges free radicals in a Trolox equivalent antioxidant capacity (TEAC) assay . Melittoside also inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 24.6 and 12.8%, respectively, when used at a concentration of 250 µg/ml in a cell-free assay .

Molecular Structure Analysis

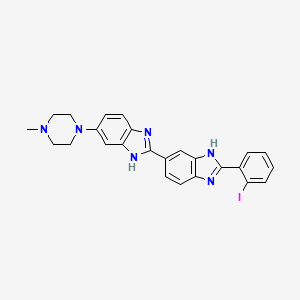

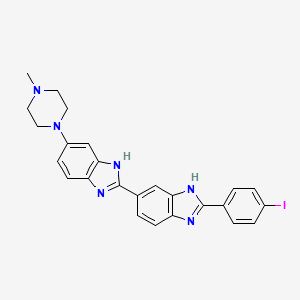

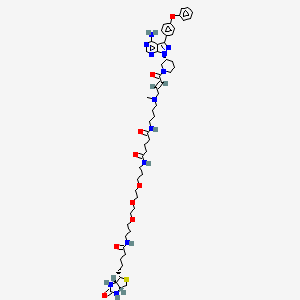

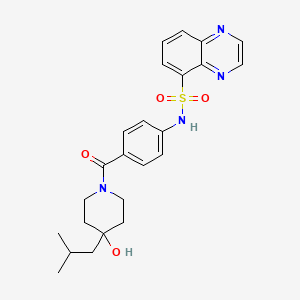

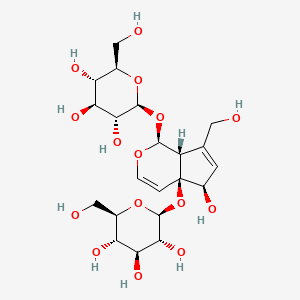

The molecular formula of Melittoside is C21H32O15 . Its structure includes two glucose units at C-1 and C-5 linked via O-glycosidic bonds .Physical And Chemical Properties Analysis

Melittoside is a crystalline solid . It has a molecular weight of 524.47 . The compound is soluble in PBS (pH 7.2) at 10 mg/ml .Applications De Recherche Scientifique

Chemotaxonomic Significance

Melittoside is one of the main constituents found in the aerial parts of Plantago species . It’s part of a group of compounds that includes iridoid glucosides, phenylethanoid glycosides, flavonoids, triterpenes, and phenolic acids . These compounds, including Melittoside, have chemotaxonomic significance, meaning they can be used to classify and identify plants .

Traditional Medicine

Plantago species, which contain Melittoside, have been used worldwide as traditional medicine . They have demonstrated anti-inflammatory, antibacterial, antiviral, antifungal, antitumor, analgesic, antispasmodic, cytotoxic, and hepatoprotective activities .

Biomedical Applications

There’s potential for Melittoside to be used in various biomedical applications. For instance, it could be validated through in vivo assays . However, more research is needed in this area to fully understand its potential.

Industrial Applications

Melittoside could also have industrial applications. For example, it could be used in the development of food or personal care products . Again, more research is needed to explore these possibilities.

Environmental Protection

Another potential application of Melittoside is in environmental protection. For instance, it could be used in phytoremediation, a process that uses plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater .

Nanotechnology

Finally, Melittoside could potentially be used in the field of nanotechnology, specifically in the phytosynthesis of materials . This is another area that would benefit from further research.

Mécanisme D'action

Melittoside is an iridoid glycoside that has been found in S. trojana and has demonstrated antioxidant and enzyme inhibitory activities .

Target of Action

Melittoside primarily targets enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition.

Mode of Action

Melittoside interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.

Biochemical Pathways

The primary biochemical pathway affected by Melittoside is the cholinergic pathway. By inhibiting AChE and BChE, Melittoside prevents the breakdown of acetylcholine, leading to enhanced cholinergic transmission . The downstream effects of this include improved memory and cognition.

Pharmacokinetics

Like other iridoid glycosides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Melittoside’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BChE . This can lead to improved memory and cognition. Additionally, Melittoside has antioxidant properties, which means it can neutralize harmful free radicals and reduce oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Melittoside. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of Melittoside . .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAGSBRBMVBE-GVKBFFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318140 | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melittoside | |

CAS RN |

19467-03-9 | |

| Record name | Melittoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is melittoside and where is it found?

A1: Melittoside is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, melittoside has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of melittoside?

A2: Melittoside is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of melittoside?

A3: The molecular formula of melittoside is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is melittoside detected and identified in plant extracts?

A4: Melittoside can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does melittoside have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing melittoside, specific data regarding the direct antioxidant activity of melittoside is limited in the provided literature. Further research focusing on melittoside alone is needed to determine its potential antioxidant effects.

Q6: Is melittoside used in traditional medicine?

A7: While melittoside itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether melittoside contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of melittoside?

A8: The presence or absence of melittoside, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of melittoside and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of melittoside across different plant taxa could shed light on their phylogenetic relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.